Aluminium citrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

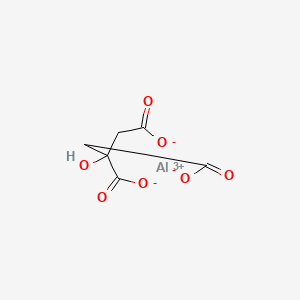

Aluminium citrate is a chemical compound with the formula AlC6H5O7 . It is a white, crystalline salt produced by mixing aluminium chloride hexahydrate and citric acid .

Synthesis Analysis

This compound can be synthesized by mixing aluminium chloride and citric acid . The pH of the mixture can be adjusted with either ammonium hydroxide or sodium hydroxide to obtain this compound . The formation of mono and polynuclear aluminum species from the synthesis of aluminum citrate has been discussed in a study . The products obtained from the synthesis were characterized by Fourier-transform infrared spectrometry (FTIR), elemental analysis (CHN), scanning electron microscopy (SEM), and inductively coupled plasma–optical emission spectrometry (ICP-OES) .Molecular Structure Analysis

The FTIR analyses indicated the presence of mononuclear aluminum citrate complexes at pH 3 and polynuclear species starting at pH 4 . These results were corroborated by CHN and ICP-OES techniques, which revealed the variation of carbon, oxygen, hydrogen, and alumina precipitate levels as functions of pH variation .Chemical Reactions Analysis

This compound is used as a conformance control agent to improve oil production and excess water production . It is also used as a crosslinker in hydrogels for conformance control . The structures of the aluminum citrate complex were probably in the form [Al3(C6H5O7)3(OH)4(H2O)]4− .Physical And Chemical Properties Analysis

This compound is a white, crystalline salt . It is insoluble in water . The molar mass of this compound is 216.08 g/mol .Scientific Research Applications

Neurotoxicity and Neurodegenerative Diseases Research has extensively explored the neurotoxic effects of aluminium, with evidence suggesting its involvement in neurodegenerative diseases. Aluminium exposure is linked to oxidative stress, cell death, and inflammation in the brain, potentially contributing to Alzheimer's disease, Amyotrophic Lateral Sclerosis (ALS), dementia, and Parkinsonism. The mechanisms of aluminium-induced neurotoxicity include oxidative stress, apoptosis, inflammatory events, glutamate toxicity, and effects on calcium homeostasis and gene expression (Maya, Prakash, Madhu, & Goli, 2016).

Leaching from Cookware Aluminium citrate's interaction with cookware materials has been a concern regarding aluminium exposure through diet. Studies investigating the leaching of aluminium from cookware under various conditions highlight the need for standardized experiments to assess the contribution of aluminium cookware to human intake accurately. Factors such as pH, chloride, fluoride, and citrate levels significantly influence the leaching levels (Rajwanshi, Singh, Gupta, & Dass, 1997).

Wastewater Treatment Utilization of alum sludge, a byproduct of water treatment processes using aluminium sulphate, for phosphorus removal in municipal wastewater showcases an innovative application. The potential for alum sludge to act as an efficient adsorbent for phosphorus, thereby mitigating eutrophication in water bodies, has been reviewed, indicating a shift towards creating value-added products for environmental management (Muisa, Nhapi, Ruziwa, & Manyuchi, 2020).

Aquatic Vertebrates Neurotoxicity The neurotoxicity of aluminium in aquatic environments has been documented, with aluminium accumulation in the nervous systems of freshwater aquatic vertebrates leading to oxidative stress, enzymatic activity changes, neurotransmitter levels alterations, and behavioral modifications. This review emphasizes the need for biomarkers to monitor aluminium exposure in aquatic environments (Closset, Cailliau, Slaby, & Marin, 2021).

Aluminium Resistance in Plants The molecular mechanisms behind aluminium resistance in plants, especially in acidic soils, have been a significant research focus. Secretion of organic acid anions like citrate from roots is a common mechanism among various plant species for aluminium detoxification. Studies explore the gene expression involved in this process and its regulation, contributing to our understanding of how plants adapt to and survive in acidic, aluminium-rich environments (Ma, Chen, & Shen, 2014).

Mechanism of Action

Target of Action

Aluminum citrate primarily targets the blood and kidneys . It replaces calcium ions from calcium citrate, taking up about 8% of aluminum in the blood . This interaction with calcium citrate is significant as it can lead to an increase of phosphorus in the kidneys .

Mode of Action

Aluminum citrate interacts with its targets by replacing calcium ions from calcium citrate, leading to an increase of phosphorus in the kidneys . This interaction can cause chronic renal failure . It has also been suspected to cause Alzheimer’s disease, but more evidence is needed .

Biochemical Pathways

Aluminum citrate affects the biochemical pathways related to calcium and phosphorus metabolism. The replacement of calcium ions from calcium citrate by Al3+ ions disrupts the normal functioning of these pathways . This disruption can lead to an increase of phosphorus in the kidneys, potentially causing chronic renal failure .

Pharmacokinetics

The pharmacokinetics of aluminum citrate involve its absorption, distribution, metabolism, and excretion (ADME). When ingested, 80% of the compound is excreted through the body via urine . The remaining amount is excreted slower . The compound’s ADME properties significantly impact its bioavailability.

Result of Action

The molecular and cellular effects of aluminum citrate’s action include an increase of phosphorus in the kidneys, potentially leading to chronic renal failure . It has also been suspected to cause Alzheimer’s disease, but more evidence is needed .

Action Environment

Environmental factors can influence the action, efficacy, and stability of aluminum citrate. For instance, the pH level of the environment can affect the solubility and hence the bioavailability of aluminum citrate . Additionally, the presence of other ions in the environment, such as calcium ions, can influence the compound’s ability to replace these ions and subsequently affect its mode of action .

Safety and Hazards

Aluminium citrate is harmful if swallowed and causes skin and eye irritation . It may cause damage to organs through prolonged or repeated exposure . When handling this compound, it is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Biochemical Analysis

Biochemical Properties

Aluminum citrate interacts with various biomolecules in the body. It has been observed to replace calcium from calcium citrate, leading to its presence in the blood . The bioavailability of aluminum is low under neutral conditions, but rises under acidic and to a lower extent under alkaline conditions .

Cellular Effects

Aluminum citrate has been linked to undesirable reactions with cell culture medium . In vitro toxicity studies have shown that aluminum citrate does not form any precipitate, unlike other aluminum compounds such as aluminum sulfate or aluminum chloride .

Molecular Mechanism

It has been suggested that aluminum citrate may exert its effects through endoplasmic reticulum stress, leading to apoptotic cell death . This implies that aluminum citrate may influence gene expression and have binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of aluminum citrate can change over time. For example, the composition of precipitate formed by other aluminum compounds in cell culture systems can be modified by aging processes .

Transport and Distribution

Aluminum citrate can be transported and distributed within cells and tissues. It has been found that aluminum citrate takes up about 8% of aluminum in blood

properties

| { "Design of the Synthesis Pathway": "The synthesis of Aluminium citrate can be achieved through a reaction between Aluminium hydroxide and Citric acid.", "Starting Materials": [ "Aluminium hydroxide", "Citric acid", "Water" ], "Reaction": [ "Dissolve Citric acid in water to form a solution.", "Add Aluminium hydroxide to the solution and stir.", "Heat the mixture to 60-70°C and continue stirring until a clear solution is obtained.", "Filter the solution to remove any impurities.", "Cool the solution to room temperature and allow it to stand for several hours to allow the Aluminium citrate to crystallize.", "Collect the crystals by filtration and wash with cold water.", "Dry the crystals in an oven at 100°C for several hours until a constant weight is obtained." ] } | |

CAS RN |

31142-56-0 |

Molecular Formula |

C6H8AlO7 |

Molecular Weight |

219.10 g/mol |

IUPAC Name |

aluminum;2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O7.Al/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |

InChI Key |

GPDXEQOKQXLJCK-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Al+3] |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Al] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Carbamoylphenyl)carbamoyl]benzoic acid](/img/structure/B3423563.png)